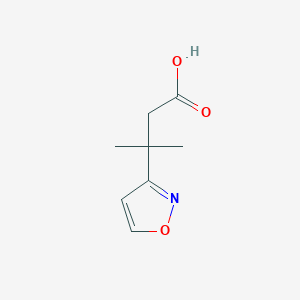
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is an organic compound that features a butanoic acid backbone with a methyl group and an oxazole ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring or other functional groups to more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The butanoic acid moiety can also interact with cellular components, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the oxazole ring.
2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.
3-(1,2-Oxazol-3-yl)propanoic acid: Lacks the methyl group on the butanoic acid chain.
Uniqueness
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the presence of both the oxazole ring and the methyl-substituted butanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-methyl-3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,5-7(10)11)6-3-4-12-9-6/h3-4H,5H2,1-2H3,(H,10,11) |
InChI Key |
VRLKTDFLYPRGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















